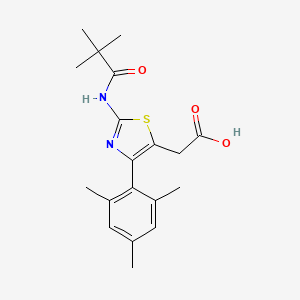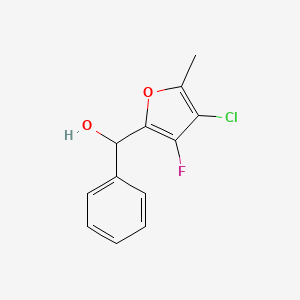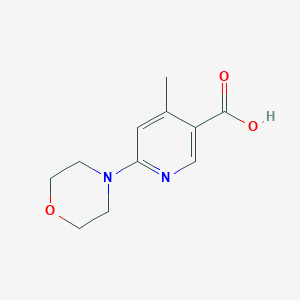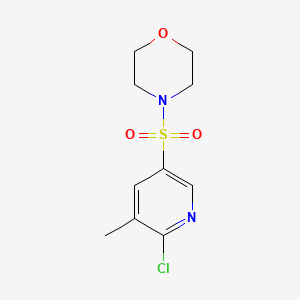
2-(4-Mesityl-2-pivalamidothiazol-5-yl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid is a compound with the molecular formula C19H24N2O3S and a molecular weight of 360.47 g/mol . This compound is known for its unique structure, which includes a mesityl group, a pivalamide group, and a thiazole ring. It is primarily used in research and development due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid involves several steps. One common synthetic route includes the reaction of mesityl bromide with thioamide to form the thiazole ring. This intermediate is then reacted with pivaloyl chloride to introduce the pivalamide group. Finally, the acetic acid moiety is introduced through a carboxylation reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The mesityl group and thiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The pivalamide group enhances the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparación Con Compuestos Similares
2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid can be compared with other thiazole-containing compounds, such as:
2-(4-Mesitylthiazol-5-yl)acetic acid: Lacks the pivalamide group, resulting in different chemical properties and biological activities.
2-(4-Mesityl-2-thiazolyl)acetic acid: Similar structure but without the pivalamide group, leading to variations in stability and reactivity.
2-(4-Mesityl-2-pivalamidothiazol-5-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, affecting its chemical behavior and applications.
These comparisons highlight the uniqueness of 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid, particularly its combination of mesityl, pivalamide, and thiazole functionalities.
Propiedades
Fórmula molecular |
C19H24N2O3S |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
2-[2-(2,2-dimethylpropanoylamino)-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H24N2O3S/c1-10-7-11(2)15(12(3)8-10)16-13(9-14(22)23)25-18(20-16)21-17(24)19(4,5)6/h7-8H,9H2,1-6H3,(H,22,23)(H,20,21,24) |
Clave InChI |
DZPCGYHSIQBNLA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)NC(=O)C(C)(C)C)CC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)



![Propyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11801336.png)
![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)


![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11801347.png)
![2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid](/img/structure/B11801349.png)



